Cas no 134-29-2 (O-Anisidine hydrochloride)
O-Anisidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-methoxy-, hydrochloride (1:1)
- 2-methoxyaniline,hydrochloride
- o-Anisidine hydrochloride
- O-ANISIDINE HYDROCHLORIDE - CARC.
- 2-Anisidine hydrochloride
- 2-Methoxyaniline HCl
- 2-methoxyanilinium chloride
- Fast Red BB Base
- o-Aminoanisole hydrochloride
- o-Anisidin,Hydrochlorid
- o-Anisidine.HCl
- o-Anisylamine hydrochloride
- c.i.37115
- nci-c03747
- o-AnisidineHCl
- ANISIDINE HYDROCHLORIDE
- 2-aminoanisolehydrochloride
- 2-Methoxyaniline Hydrochloride
- fastredbbbase
- 2-anisidinehydrochloride
- o-anisylaminehydrochloride
- o-aminoanisolehydrochloride
- Benzenamine, 2-methoxy-, hydrochloride
- 2-Aminoanisole hydrochloride
- o-Anisidine, hydrochloride
- o-Methoxyaniline hydrochloride
- o-Methoxyphenylamine hydrochloride
- 2-Methoxybenzenamine hydrochloride
- 2-Methoxybenzeneamine hydrochloride
- 2-Methoxy-1-aminobenzene hydrochloride
- C.I. 3
- 2-Methoxyaniline hydrochloride, AldrichCPR
- F8881-5656
- UNII-74SDU6V9SC
- CS-0150305
- Tox21_302807
- SY277586
- NCGC00256514-01
- 2-methoxyaniline;hydrochloride
- NCGC00258910-01
- 134-29-2
- SY057256
- SCHEMBL892262
- A0489
- C.I. 37115
- Anisidine hydrochloride, o-
- CHEMBL3183318
- D88267
- CAS-134-29-2
- AKOS024272193
- EN300-1265941
- 74SDU6V9SC
- O-Anisidine HCl
- CCRIS 46
- MFCD28397267
- DTXSID8020092
- DTXCID3092
- Tox21_201358
- XCZCWGVXRBJCCD-UHFFFAOYSA-N
- AS-11121
- MFCD00054334
- Benzenamine, 2-methoxy-, hydrochloride (1:1)
- DB-240235
- O-Anisidine hydrochloride
-
- MDL: MFCD00054334
- Inchi: 1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H
- InChI Key: XCZCWGVXRBJCCD-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC=CC=1N
Computed Properties
- Exact Mass: 159.04500
- Monoisotopic Mass: 123.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 35.2
Experimental Properties
- Melting Point: 228-231°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.555
- Water Partition Coefficient: almost transparency
- PSA: 35.25000
- LogP: 2.66060
O-Anisidine hydrochloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301+H311+H331-H316-H320-H341-H351-H371-H373-H401
- Warning Statement: P201-P202-P260-P264-P270-P271-P273-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P308+P311-P403+P233-P405-P501
- Hazardous Material transportation number:2811
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26-S36/37/39
- RTECS:BZ6500000
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
O-Anisidine hydrochloride Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
O-Anisidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160024-25G |
O-Anisidine hydrochloride |
134-29-2 | 99% | 25g |
¥248.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160024-5g |
O-Anisidine hydrochloride |
134-29-2 | 99% | 5g |
¥73.90 | 2023-09-01 | |
| Alichem | A019148616-500g |
2-Methoxyaniline hydrochloride |
134-29-2 | 95% | 500g |
720.00 USD | 2021-06-15 | |
| Fluorochem | 064727-25g |
o-Anisidine hydrochloride |
134-29-2 | 97% | 25g |
£81.00 | 2022-03-01 | |
| TRC | A673525-1g |
o-Anisidine Hydrochloride |
134-29-2 | 1g |
$ 50.00 | 2022-06-07 | ||
| TRC | A673525-5g |
o-Anisidine Hydrochloride |
134-29-2 | 5g |
$ 65.00 | 2022-06-07 | ||
| TRC | A673525-10g |
o-Anisidine Hydrochloride |
134-29-2 | 10g |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A871318-5g |
o-Anisidine Hydrochloride |
134-29-2 | 99% | 5g |
¥196.00 | 2022-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0489-25g |
O-Anisidine hydrochloride |
134-29-2 | 98.0%(LC&N) | 25g |
¥595.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A871318-25g |
o-Anisidine Hydrochloride |
134-29-2 | 99% | 25g |
¥588.00 | 2022-09-03 |
O-Anisidine hydrochloride Suppliers
O-Anisidine hydrochloride Related Literature
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1. CLXX.—The nature of the alternating effect in carbon chains. Part VI. A study of the relative directive efficiencies of oxygen and fluorine in aromatic substitutionEric Leighton Holmes,Christopher Kelk Ingold J. Chem. Soc. 1926 129 1328
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3. 165. Decomposition reactions of the aromatic diazo-compounds. Part IV. A new synthesis of aromatic antimony compoundsF. B. Makin,William A. Waters J. Chem. Soc. 1938 843
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Xiaojie Liu,Xiu Huang,Yuzhi Wang,Songyun Huang,Xiao Lin Anal. Methods 2013 5 2591
Additional information on O-Anisidine hydrochloride
Properties and Applications of O-Anisidine Hydrochloride (CAS No. 134-29-2)
O-Anisidine hydrochloride, with the chemical name 4-methoxybenzenamine hydrochloride, is a well-documented compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a methoxy group and an amino group on a benzene ring, endows it with unique reactivity and utility in various synthetic pathways. This compound is widely recognized for its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The chemical properties of O-Anisidine hydrochloride make it a valuable building block in medicinal chemistry. Its ability to participate in nucleophilic substitution reactions, coupled with its aromatic stability, allows for diverse functionalization. This characteristic is particularly exploited in the development of new therapeutic agents, where precise molecular modifications are essential for achieving desired pharmacological effects.
Recent advancements in drug discovery have highlighted the significance of O-Anisidine hydrochloride in the design of novel bioactive compounds. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammatory disorders. The methoxybenzene core provides a scaffold that can be readily modified to enhance binding affinity and selectivity, making it an attractive candidate for further pharmacological exploration.
In addition to its pharmaceutical applications, O-Anisidine hydrochloride has found utility in materials science. Its aromatic nature and ability to form coordination complexes with transition metals have been explored in the development of organic electronic materials. These materials, which include organic semiconductors and light-emitting diodes (OLEDs), benefit from the electron-donating properties of the amino group and the electron-withdrawing effects of the methoxy group.
The synthesis of O-Anisidine hydrochloride typically involves the reaction of anisole with nitrous acid followed by reduction, yielding 4-methoxyaniline which is then converted to its hydrochloride salt. This synthetic route is well-established and provides a reliable source for researchers needing high-purity material. The compound's stability under standard storage conditions further enhances its practicality for laboratory use.
From a regulatory perspective, O-Anisidine hydrochloride is subject to standard chemical safety protocols due to its potential reactivity. Proper handling procedures, including personal protective equipment (PPE) usage and adequate ventilation, are recommended during its handling and manipulation. While not classified as hazardous under typical conditions, adherence to good laboratory practices ensures safe usage.
The role of O-Anisidine hydrochloride in academic research continues to expand as new methodologies emerge. Its incorporation into complex molecular architectures has enabled scientists to probe fundamental questions about molecular recognition and drug-receptor interactions. These studies not only contribute to our understanding of disease mechanisms but also pave the way for innovative therapeutic strategies.
Future directions in the study of O-Anisidine hydrochloride may focus on its potential applications in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. Such innovations align with broader goals within the chemical industry to promote eco-friendly practices without compromising efficacy or yield.
The versatility of O-Anisidine hydrochloride as a chemical intermediate underscores its importance across multiple disciplines. Whether used in designing life-saving medications or advancing next-generation materials, this compound exemplifies how fundamental chemical principles can drive technological progress. Continued research into its properties and applications will undoubtedly yield further insights into its full potential.
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